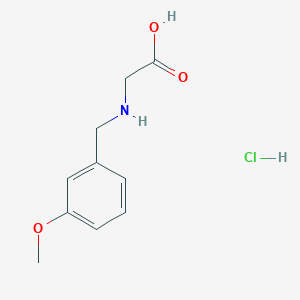

(3-Methoxybenzyl)glycine hydrochloride

Description

(3-Methoxybenzyl)glycine hydrochloride is a glycine derivative where the amino group is substituted with a 3-methoxybenzyl moiety, forming a hydrochloride salt. Structurally, it consists of a glycine backbone (NH2-CH2-COOH) modified by a 3-methoxybenzyl group attached to the nitrogen atom, with the carboxylic acid group neutralized as a hydrochloride salt. This compound is typically synthesized via alkylation of glycine with 3-methoxybenzyl chloride, followed by salt formation .

The hydrochloride salt enhances stability and solubility, making it suitable for use in pharmaceutical intermediates or peptide synthesis.

Properties

IUPAC Name |

2-[(3-methoxyphenyl)methylamino]acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c1-14-9-4-2-3-8(5-9)6-11-7-10(12)13;/h2-5,11H,6-7H2,1H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJVYKHRNORHKST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNCC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70789830 | |

| Record name | N-[(3-Methoxyphenyl)methyl]glycine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70789830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5071-93-2 | |

| Record name | N-[(3-Methoxyphenyl)methyl]glycine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70789830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxybenzyl)glycine hydrochloride typically involves the reaction of 3-methoxybenzylamine with glycine in the presence of hydrochloric acid. The reaction proceeds through the formation of an amide bond between the amine group of 3-methoxybenzylamine and the carboxyl group of glycine. The hydrochloric acid acts as a catalyst and also provides the hydrochloride salt form of the compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as crystallization or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: (3-Methoxybenzyl)glycine hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of (3-Hydroxybenzyl)glycine hydrochloride.

Reduction: The compound can be reduced to remove the methoxy group, resulting in benzylglycine hydrochloride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: (3-Hydroxybenzyl)glycine hydrochloride.

Reduction: Benzylglycine hydrochloride.

Substitution: Various substituted benzylglycine derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Chemical Properties

(3-Methoxybenzyl)glycine hydrochloride is synthesized through the reaction of glycine with 3-methoxybenzyl chloride. This reaction typically involves the protection of the amino group to prevent side reactions during the synthesis. The resulting compound is characterized by its unique structural properties that make it suitable for various chemical applications.

Research has indicated that this compound exhibits significant biological activities, including:

- Antioxidant Properties : Studies have shown that derivatives of glycine can act as antioxidants, potentially protecting cells from oxidative stress .

- Neuromodulatory Effects : The compound has been investigated for its role in modulating neurotransmitter systems, suggesting potential applications in treating neurological disorders .

- Anti-inflammatory Activity : Preliminary studies indicate that this compound may possess anti-inflammatory properties, which could be beneficial in managing conditions like arthritis .

Pharmacological Applications

The pharmacological potential of this compound has been explored in several contexts:

- Drug Development : Its structure allows for modifications that can enhance bioactivity and selectivity towards specific biological targets. For instance, it has been used as a building block in the synthesis of more complex pharmaceutical compounds .

- Pain Management : Due to its neuromodulatory effects, there is ongoing research into its efficacy as an analgesic agent. Initial findings suggest it may help alleviate pain by interacting with pain pathways .

Case Studies

Several case studies highlight the practical applications of this compound:

- Study on Antioxidant Activity : A study demonstrated that a derivative of (3-Methoxybenzyl)glycine significantly reduced cellular damage caused by free radicals, indicating its potential as a therapeutic antioxidant .

- Neurological Research : In a recent experiment, researchers investigated the effects of this compound on neuronal cultures. The results indicated enhanced survival rates and reduced apoptosis under stress conditions, suggesting neuroprotective properties .

Mechanism of Action

The mechanism of action of (3-Methoxybenzyl)glycine hydrochloride involves its interaction with specific molecular targets and pathways. The methoxybenzyl group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The glycine backbone can interact with glycine receptors or transporters, affecting neurotransmission and other physiological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Glycine Derivatives

The compound belongs to a class of glycine esters or substituted glycine derivatives. Key analogues include:

Key Differences and Properties

Substituent Effects

- Electron-Donating vs. Withdrawing Groups : The 3-methoxybenzyl group is electron-donating due to the methoxy (-OCH3) substituent, which may enhance resonance stability and alter reactivity in coupling reactions compared to electron-withdrawing groups (e.g., chloro in phenylglycine derivatives) .

- Solubility: Hydrochloride salts generally improve water solubility. The benzyl ester (C9H12ClNO2) is less polar than the methyl ester (C3H8ClNO2), suggesting this compound may have intermediate solubility due to its aromatic yet polar methoxy group .

Research Findings and Industrial Relevance

Challenges and Opportunities

- Data Gaps : Experimental data on melting points, solubility, and exact biological activity for This compound are absent in the provided evidence, necessitating further studies.

- Patent Landscape: Derivatives like phenylglycine hydrochlorides are patented in drug formulations (e.g., antibiotics), indicating a competitive field for novel glycine analogues .

Q & A

Q. What are the optimal synthetic routes for preparing (3-Methoxybenzyl)glycine hydrochloride with high purity?

Methodological Answer: The synthesis of this compound typically involves coupling 3-methoxybenzyl derivatives with glycine precursors. A common approach includes:

- Step 1 : Reacting 3-methoxybenzyl chloride with glycine methyl ester under basic conditions (e.g., NaHCO₃) to form the ester intermediate.

- Step 2 : Hydrolysis of the ester group using HCl to yield the free carboxylic acid, followed by HCl salt formation.

Key considerations: - Use anhydrous solvents (e.g., THF or DMF) to minimize side reactions.

- Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, polar solvents) to isolate the hydrochloride salt .

- Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient).

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity (e.g., methoxy proton resonance at ~3.8 ppm, glycine backbone signals at 3.5–4.0 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (e.g., 90:10 water:acetonitrile, 0.1% TFA) assesses purity (>95% by area normalization).

- Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z ~229.7 for the free base; HCl salt adds ~36.5 Da) .

- Elemental Analysis : Confirms stoichiometry (C, H, N, Cl content within ±0.4% of theoretical values) .

Q. What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Storage : Store in airtight containers at 2–8°C, away from strong oxidizers (e.g., peroxides) to prevent decomposition .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite), then dispose as hazardous waste under local regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under oxidative conditions?

Methodological Answer:

- Controlled Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Compare results with literature on structurally similar compounds (e.g., ALX 5407 hydrochloride, which degrades via hydrolysis of the glycine moiety) .

- Reactivity Screening : Expose the compound to incremental concentrations of H₂O₂ or UV light to identify degradation thresholds. Use NMR to track methoxy group stability .

- Data Reconciliation : Cross-reference findings with safety data sheets (SDS) and peer-reviewed studies to update handling guidelines .

Q. What experimental designs are effective for studying this compound’s role in glycine transporter (GlyT1) inhibition?

Methodological Answer:

- In Vitro Assays : Use HEK293 cells expressing human GlyT1. Measure glycine uptake via radiolabeled [³H]-glycine, with the compound tested at 1 nM–100 µM concentrations. Include ALX 5407 hydrochloride as a positive control (IC₅₀ ~3 nM) .

- Kinetic Analysis : Perform Schild regression to determine competitive vs. non-competitive inhibition.

- Neuronal Models : Apply the compound to primary cortical neurons and monitor NMDA receptor currents via patch-clamp electrophysiology (glycine-site potentiation) .

Q. How can metabolic pathways of this compound be elucidated in neuronal systems?

Methodological Answer:

- Isotopic Labeling : Synthesize a ¹³C-labeled analog to track metabolic fate using LC-MS/MS. Focus on glycine cleavage system (GCS) enzymes and mitochondrial pathways .

- Enzyme Inhibition Studies : Co-administer the compound with GCS inhibitors (e.g., aminooxyacetate) to identify rate-limiting steps .

- Toxicity Profiling : Measure ATP levels and ROS production in SH-SY5Y cells to assess metabolic stress .

Q. What strategies mitigate batch-to-batch variability in pharmacological studies of this compound?

Methodological Answer:

- Quality Control (QC) : Implement strict QC criteria (e.g., ≥98% purity by HPLC, consistent Cl⁻ content via ion chromatography) .

- Standardized Protocols : Pre-treat batches with activated charcoal to remove trace impurities.

- Blinded Replication : Use randomized, blinded aliquots across experiments to control for variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.